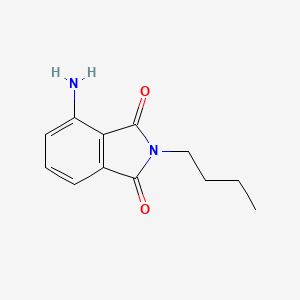
4-Amino-2-butyl-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-butylisoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-diones, which are also known as phthalimides. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-butylisoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen, producing multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields without the need for metals, catalysts, or bases .
Industrial Production Methods
Industrial production methods for isoindole-1,3-diones often focus on optimizing yield and purity while minimizing environmental impact. One approach involves the use of green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents .
化学反応の分析
Types of Reactions
4-amino-2-butylisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents, and various catalysts. Reaction conditions often involve heating and the use of solvents such as toluene .
Major Products
The major products formed from these reactions include multifunctionalized isoindole-1,3-dione derivatives, which have multiple rings and complex structures .
科学的研究の応用
4-amino-2-butylisoindole-1,3-dione has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
作用機序
The mechanism of action of 4-amino-2-butylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential use in the treatment of Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Similar compounds to 4-amino-2-butylisoindole-1,3-dione include other isoindole-1,3-dione derivatives and indole derivatives. These compounds share a common structural motif and exhibit similar chemical reactivity and biological activity .
Uniqueness
What sets 4-amino-2-butylisoindole-1,3-dione apart from other similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. For instance, the presence of the butyl group at position 2 and the amino group at position 4 can influence the compound’s reactivity and interactions with biological targets .
特性
CAS番号 |
6305-66-4 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
4-amino-2-butylisoindole-1,3-dione |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-7-14-11(15)8-5-4-6-9(13)10(8)12(14)16/h4-6H,2-3,7,13H2,1H3 |
InChIキー |
IUHSEFYSDGYUAD-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)C2=C(C1=O)C(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


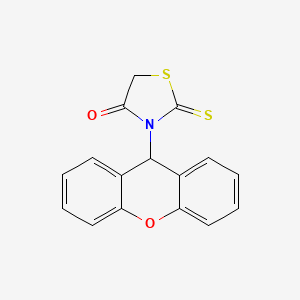
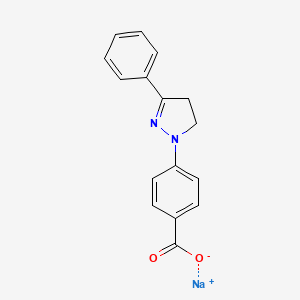
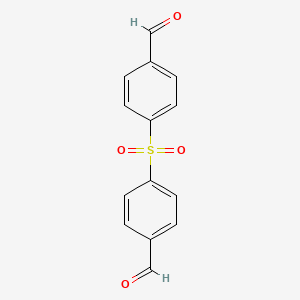
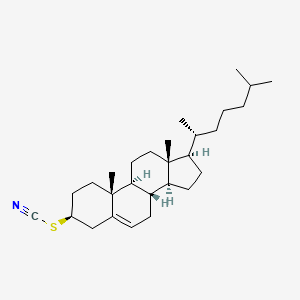
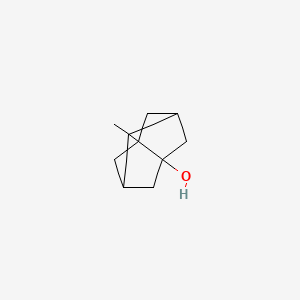
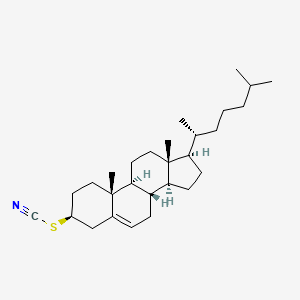
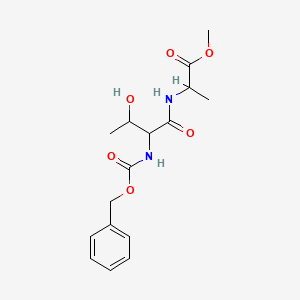
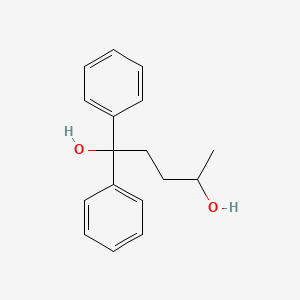
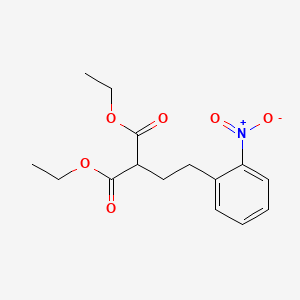
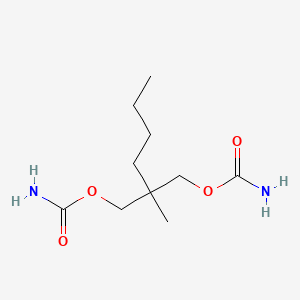
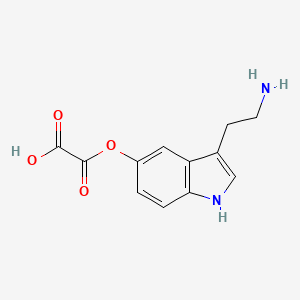
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
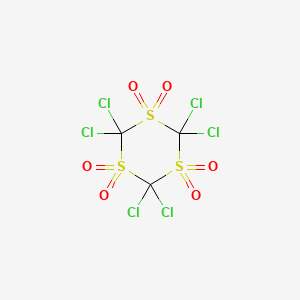
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
